molecular formula C10H13NO4S B086342 4-[(Isopropylamino)sulfonyl]benzoic acid CAS No. 10252-66-1

4-[(Isopropylamino)sulfonyl]benzoic acid

Cat. No. B086342
CAS RN: 10252-66-1
M. Wt: 243.28 g/mol
InChI Key: PBAHLISBEZVUFP-UHFFFAOYSA-N
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Description

  • "4-[(Isopropylamino)sulfonyl]benzoic acid" is a chemical compound that has been the subject of various scientific studies, particularly in the field of crystallography and molecular chemistry.

Synthesis Analysis

  • The synthesis of similar compounds, such as sulfonyl-bridged oligo(benzoic acid)s, involves complex processes like palladium-catalyzed methoxycarbonylation followed by hydrolysis and oxidation of sulfur bridges (Morohashi et al., 2014).

Molecular Structure Analysis

  • The molecular structure of related compounds often features intricate hydrogen bonding and supramolecular structures. For instance, some benzoic acid derivatives demonstrate zig-zag chain formations through intermolecular hydrogen bonds (Ullah et al., 2023).

Chemical Reactions and Properties

  • Similar sulfonyl compounds can undergo various chemical reactions, such as sulfenylation and C-H functionalizations, often facilitated by catalysts like nickel and palladium (Yang et al., 2015), (Li et al., 2016).

Physical Properties Analysis

  • Compounds like "4-[(Isopropylamino)sulfonyl]benzoic acid" exhibit unique physical properties, such as solvatochromism, fluorescence, and thermal stability, as observed in similar compounds (熊静 et al., 2007).

Chemical Properties Analysis

  • The chemical properties of sulfonyl-containing compounds are often characterized by their interaction with light and heat, as well as their ability to form complex molecular structures through hydrogen bonding and π-π interactions (Khan et al., 2011).

Scientific Research Applications

Environmental Impact and Toxicology

  • Developmental Toxicity of Perfluoroalkyl Acids : Perfluoroalkyl acids, a class to which compounds similar to "4-[(Isopropylamino)sulfonyl]benzoic acid" may belong, show developmental toxicity. These compounds, including PFOS and PFOA, have applications in industrial and consumer products but pose risks due to their persistence in the environment and potential adverse health effects (Lau, Butenhoff, & Rogers, 2004).

  • Microbial Degradation of Polyfluoroalkyl Chemicals : Studies on the biodegradation of polyfluoroalkyl chemicals, including derivatives of "4-[(Isopropylamino)sulfonyl]benzoic acid", have focused on their transformation into perfluoroalkyl carboxylic and sulfonic acids by microbial processes. Understanding these pathways is crucial for assessing the environmental fate and potential risks of these chemicals (Liu & Avendaño, 2013).

Medicinal Chemistry and Drug Development

  • Sulfa Drug Analogs and Biological Importance : N-sulfonylamino azines, structurally related to "4-[(Isopropylamino)sulfonyl]benzoic acid", have been extensively investigated for their biological activities. These compounds exhibit a range of biological effects, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities. Their development is significant for medicinal chemistry, highlighting the potential therapeutic applications of sulfonyl-containing compounds (Elgemeie, Azzam, & Elsayed, 2019).

Analytical Chemistry

  • LC-MS/MS Study of Degradation Processes : The stability and degradation of nitisinone, a compound related to "4-[(Isopropylamino)sulfonyl]benzoic acid", were studied using LC-MS/MS. This research sheds light on the degradation products and their stability, contributing to a better understanding of the chemical's properties and potential risks or benefits in medical applications (Barchańska et al., 2019).

Environmental Chemistry

  • Review on PFAS Occurrence and Removal : Perfluorinated compounds, which include derivatives of "4-[(Isopropylamino)sulfonyl]benzoic acid", have been the subject of extensive reviews focusing on their occurrence in the environment, their persistence, and methods for their removal from water. These studies are crucial for understanding the environmental impact of PFAS and developing strategies to mitigate their presence in aquatic systems (Arvaniti & Stasinakis, 2015).

Mechanism of Action

Sulfonamides, which include compounds like 4-[(Isopropylamino)sulfonyl]benzoic acid, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

properties

IUPAC Name

4-(propan-2-ylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7(2)11-16(14,15)9-5-3-8(4-6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAHLISBEZVUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Isopropylamino)sulfonyl]benzoic acid

CAS RN

10252-66-1
Record name 4-[(propan-2-yl)sulfamoyl]benzoic acid
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